AlPhos

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

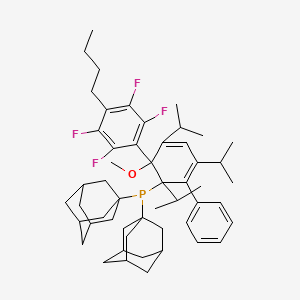

IUPAC Name |

bis(1-adamantyl)-[6-(4-butyl-2,3,5,6-tetrafluorophenyl)-6-methoxy-2-phenyl-1,3,5-tri(propan-2-yl)cyclohexa-2,4-dien-1-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H69F4OP/c1-9-10-16-40-45(53)47(55)44(48(56)46(40)54)51(57-8)42(31(4)5)23-41(30(2)3)43(39-14-12-11-13-15-39)52(51,32(6)7)58(49-24-33-17-34(25-49)19-35(18-33)26-49)50-27-36-20-37(28-50)22-38(21-36)29-50/h11-15,23,30-38H,9-10,16-22,24-29H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPKMAGODDEQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=C(C(=C1F)F)C2(C(=CC(=C(C2(C(C)C)P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)C9=CC=CC=C9)C(C)C)C(C)C)OC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H69F4OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AlPhos Ligand: Technical Guide for C–F and C–S Bond Formation

The following technical guide details the chemical properties, mechanistic utility, and experimental applications of AlPhos , a specialized biaryl monophosphine ligand developed for challenging palladium-catalyzed transformations.

Executive Summary

This compound is a third-generation Buchwald biaryl monophosphine ligand engineered specifically to overcome the high activation energy barriers associated with carbon–fluorine (C–F) reductive elimination. Unlike standard cross-coupling ligands (e.g., XPhos, SPhos) which excel in C–C or C–N bond formation, this compound provides the unique steric environment required to destabilize the resting Pd(II)–F dimer, enforcing a monomeric active species that facilitates room-temperature fluorination of aryl triflates and bromides.

Primary Utility:

-

Regioselective Fluorination: Prevents positional scrambling (regioisomerization) in aryl halide fluorination.

-

Mild Conditions: Enables room-temperature reactivity for C–S cross-coupling and fluorination.

-

Stability: Forms air-stable oxidative addition complexes (OACs).[1]

Chemical Identity & Physical Properties[1][2][4][5]

This compound is characterized by extreme steric bulk, provided by two adamantyl groups on the phosphorus and a tetrafluoro-substituted terphenyl backbone.

Chemical Profile

| Property | Data |

| Common Name | This compound |

| CAS Number | 1805783-60-1 |

| IUPAC Name | Di-1-adamantyl(4″-butyl-2″,3″,5″,6″-tetrafluoro-2′,4′,6′-triisopropyl-2-methoxy-meta-terphenyl)phosphine |

| Molecular Formula | C₅₂H₆₇F₄OP |

| Molecular Weight | 815.06 g/mol |

| Appearance | White to yellow-green crystalline powder |

| Solubility | Soluble in THF, Toluene, Benzene, DCM; Insoluble in Water, Alcohols |

| Air Stability | Solid: Stable indefinitely; Solution: Slowly oxidizes (handle under inert atmosphere) |

Structural Mechanics

-

Phosphorus Center: The di-1-adamantyl groups provide a large cone angle, which is critical for preventing the formation of inactive [LPd(Ar)F]₂ dimers.

-

Lower Ring (Biaryl): The 2-methoxy group provides hemilabile coordination to stabilize the Pd(0) intermediate.

-

Upper Ring: The tetrafluorophenyl moiety modulates the electronics, making the ligand electron-rich enough for oxidative addition but bulky enough to force the difficult reductive elimination of the C–F bond.

Mechanistic Insight: The "Monomer" Effect

The primary challenge in Pd-catalyzed fluorination is that the intermediate LPd(II)(Ar)F species tends to form stable, unreactive fluoride-bridged dimers. Furthermore, standard ligands often allow a "dyotropic rearrangement" (regioisomerization) where the palladium migrates around the aromatic ring, leading to isomeric mixtures.

How this compound Solves This:

-

Steric Bulk: The massive adamantyl groups sterically preclude dimerization. The complex is forced to remain in a monomeric, T-shaped geometry.[2]

-

Facilitated Reductive Elimination: The monomeric LPd(Ar)F species has a significantly lower barrier for reductive elimination compared to the dimer.

-

Regiocontrol: By accelerating the desired elimination step, this compound outcompetes the slower rearrangement pathways, ensuring the fluorine atom attaches exactly where the leaving group (OTf/Br) was located.

Visualization: Catalytic Cycle & Regioselectivity

[1]

Applications in Drug Development[7][8]

A. Palladium-Catalyzed Fluorination

This is the benchmark application for this compound.

-

Substrates: Aryl triflates (preferred) and aryl bromides.[3][4][5]

-

Scope: Compatible with heterocycles (pyridines, quinolines) and electron-rich/poor arenes.

-

Advantage: Allows late-stage fluorination of complex drug scaffolds without scrambling the substitution pattern.

B. C–S Cross-Coupling

This compound promotes the coupling of thiols with aryl halides/triflates.[1][6]

-

Conditions: Often proceeds at room temperature .

-

Significance: Avoids the foul-smelling byproducts often generated by high-temperature thiol couplings and tolerates sensitive functional groups.

Experimental Protocols

Protocol 1: Regioselective Fluorination of Aryl Triflates

Source Grounding: Sather et al., J. Am. Chem. Soc. 2015[3]

Reagents:

-

Substrate: Aryl Triflate (1.0 equiv)

-

Ligand: this compound (1.5–3.0 mol %)

-

Precatalyst: [(this compound)Pd]₂·COD or Pd(OAc)₂ + this compound (1:1 ratio)

-

Fluoride Source: CsF (2.0 equiv)

-

Solvent: Toluene or Cyclohexane (Anhydrous)

Step-by-Step Workflow:

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with [(this compound)Pd]₂·COD (1.5 mol %) and CsF (2.0 equiv).

-

Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate).

-

Substrate Addition: Add the Aryl Triflate (1.0 equiv).

-

Reaction: Seal the vial and stir at room temperature (25 °C) for 12–24 hours.

-

Note: For sterically demanding or electron-rich substrates, mild heating (40–60 °C) may be required.

-

-

Workup: Dilute with ether, filter through a celite plug, and concentrate.

-

Purification: Flash chromatography (silica gel).

Protocol 2: Handling & Storage

-

Solid State: this compound is air-stable and can be weighed on a benchtop.[1]

-

In Solution: Once dissolved, particularly in the presence of Pd, keep under inert atmosphere (N₂ or Ar) to maximize catalyst lifetime.

-

Precatalyst: The oxidative addition complex [(this compound)Pd(Ar)Cl] is commercially available and recommended for reproducibility, as it bypasses the induction period of mixing Pd(OAc)₂ and ligand.

References

-

Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides.[3] Journal of the American Chemical Society, 137(41), 13433–13438.[3]

-

Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Organic Letters, 16(2), 412–415.

-

Sigma-Aldrich. (n.d.). This compound Product Sheet & CAS 1805783-60-1.

-

Lian, Y., & Valleix, A. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature. ACS Catalysis, 9(7), 6461–6466.[3]

Sources

- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound 1805783-60-1 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cenmed.com [cenmed.com]

Discovery and Development of AlPhos: A Breakthrough in Palladium-Catalyzed Fluorination

The following technical guide details the discovery, mechanistic principles, and application of AlPhos , a specialized biaryl phosphine ligand developed by the Buchwald group at MIT.

Executive Summary

The introduction of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, significantly influencing metabolic stability, lipophilicity, and binding affinity. While Palladium-catalyzed cross-coupling has revolutionized C–C, C–N, and C–O bond formation, the analogous C–F bond formation remained a persistent challenge due to the high energy barrier of the reductive elimination step.[1][2]

This compound (Buchwald Ligand Generation 4/5 derivative) was developed specifically to overcome this barrier. Discovered by Aaron C. Sather and named in honor of his grandfather, Albert B. Sather, this ligand enables the room-temperature fluorination of activated aryl triflates and bromides with exceptional regioselectivity.

This guide analyzes the structural logic of this compound, its mechanistic distinctiveness, and provides validated protocols for its implementation in drug discovery workflows.

The Challenge: C–F Reductive Elimination

To understand the necessity of this compound, one must appreciate the mechanistic bottleneck of Pd-catalyzed fluorination.

The "Wall" of Fluorination

In a standard cross-coupling cycle, the final step—reductive elimination—releases the product and regenerates the Pd(0) catalyst. For C–F bonds, this step is kinetically disfavored for two reasons:

-

Strong Pd–F Bond : The bond between Palladium(II) and Fluorine is strong and highly ionic, making the complex stable and reluctant to eliminate.

-

Dimerization : Previous ligand systems (e.g., BrettPhos) often led to the formation of stable [LPd(Ar)F]2 dimers. These dimers are off-cycle resting states that halt catalysis.

The Regioisomerization Trap

Early attempts at Pd-catalyzed fluorination often required high temperatures (

-

Result: A mixture of regioisomers (e.g., meta-fluoro product from para-substituted starting material), which is unacceptable in pharmaceutical synthesis.

This compound: Structural Design & Mechanistic Solution

This compound is a bulky biaryl monophosphine designed to destabilize the resting state and enforce a geometry conducive to elimination.

Structural Logic[3]

-

Biaryl Backbone : Provides the necessary steric bulk to facilitate the formation of the active monoligated Pd(0) species (L1Pd(0)).

-

Ad-BrettPhos Analogue : this compound shares structural DNA with the BrettPhos family but possesses specific alkyl/aryl substitutions that fine-tune the steric environment around the metal center.

-

T-Shape Enforcement : The extreme bulk of this compound prevents the formation of the inactive [LPd(Ar)F]2 dimer. Instead, it enforces a monomeric, T-shaped LPd(Ar)F intermediate. This geometry places the Aryl and Fluoride ligands in close proximity, lowering the activation energy for reductive elimination.

Mechanistic Pathway

The catalytic cycle using this compound is distinct because it permits the difficult C–F bond formation to occur at room temperature , thereby shutting down the high-energy pathways that lead to regioisomer scrambling.

Figure 1: The this compound catalytic cycle. The ligand's steric bulk prevents dimerization of the Pd(II)-F intermediate, maintaining the active monomeric species required for reductive elimination.[2]

Experimental Protocols

General Considerations

-

Precatalyst : The use of [(AlPhosPd)2[1]•COD] (this compound Pd G3/G4 equivalent) is recommended over generating the catalyst in situ from Pd(OAc)2, as it ensures a precise 1:1 L:Pd ratio and faster initiation.

-

Fluoride Source : Cesium Fluoride (CsF) is the standard source for triflates. It must be dry; however, the protocol is robust enough to handle "bench-top" quality CsF if stored properly.

-

Solvent : Toluene or 2-Methyltetrahydrofuran (2-MeTHF).[3][4]

Protocol: Fluorination of Aryl Triflates

Scope : Activated (electron-deficient) aryl and heteroaryl triflates. Scale : 1.0 mmol

| Reagent | Equivalents | Amount | Notes |

| Aryl Triflate | 1.0 equiv | 1.0 mmol | Substrate |

| [(AlPhosPd)2[3][4]•COD] | 1-2 mol% | 10-20 mg | Precatalyst |

| This compound | 1-2 mol% | ~10 mg | Added if using Pd(OAc)2 (Not needed if using precatalyst) |

| CsF | 3.0 equiv | 456 mg | Fluoride source |

| Toluene | - | 4.0 mL | Solvent (0.25 M) |

Step-by-Step Methodology:

-

Setup : In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial with [(AlPhosPd)2•COD] (2 mol %), CsF (3.0 equiv), and the Aryl Triflate (1.0 equiv).

-

Note: If the substrate is a solid, add it here. If liquid, add after solvent.

-

-

Solvent Addition : Add anhydrous Toluene (4 mL).

-

Reaction : Seal the vial with a PTFE-lined cap. Stir vigorously at Room Temperature (23 °C) .

-

Time: 4 to 12 hours depending on substrate electronics.

-

Optimization: If conversion is low after 6 hours, the temperature can be raised to 45 °C, but this compound is designed for mild conditions.

-

-

Workup : Dilute with ether or ethyl acetate, filter through a pad of Celite to remove insoluble salts, and concentrate. Purify via flash chromatography.

Protocol: Fluorination of Aryl Bromides

Modification : Aryl bromides are less reactive than triflates in this manifold.

-

Additives : Requires a mixture of AgF (stoichiometric) and KF (catalytic/additive) or pure AgF to drive the halide exchange.

-

Temperature : May require mild heating (40–60 °C).

Regioselectivity Analysis

The defining feature of this compound is its ability to maintain regiochemical fidelity.

The Problem (Previous Ligands): Substrates like 4-n-butylphenyl triflate often yielded a mixture of 4-fluoro (desired) and 3-fluoro (undesired) products when using ligands like tBuBrettPhos at elevated temperatures. This suggests a mechanism involving Pd migration or aryne formation.

The this compound Solution: By enabling the reaction at room temperature, this compound keeps the system below the thermal activation energy required for the isomerization pathways.

Figure 2: Regiochemical outcomes. This compound suppresses the off-cycle isomerization pathways common in high-temperature fluorinations.

References

-

Discovery of this compound & RT Fluorination Sather, A. C.; Lee, H. G.; De La Rosa, V. Y.; Yang, Y.; Müller, P.; Buchwald, S. L.[1] "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides."[1][5][6] Journal of the American Chemical Society, 2015 , 137(41), 13433–13438.[5] [Link]

-

Mechanistic Studies on C-F Elimination Milner, P. J.; Maimone, T. J.; Su, M.; Chen, J.; Muller, P.; Buchwald, S. L. "Investigating the Dearomative Rearrangement of Biaryl Phosphine-Ligated Pd(II) Complexes." Journal of the American Chemical Society, 2012 , 134(48), 19922–19925. [Link]

-

Comprehensive Review of Pd-Fluorination Lee, H. G.; Sather, A. C.; Buchwald, S. L. "The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination." Accounts of Chemical Research, 2016 , 49(12), 2546–2555. [Link]

-

Application in C-S Coupling Xu, J.; Zhuang, Z.; Latussek, A. L.; Buchwald, S. L. "Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases."[5] ACS Catalysis, 2019 , 9(7), 6461–6466.[5] [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

The AlPhos Ligand: A Technical Guide to Harnessing Steric Effects in Modern Catalysis

Introduction: The Evolution of Cross-Coupling and the Rise of Specialized Ligands

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2][3] The success of these transformations is profoundly influenced by the choice of phosphine ligand, which modulates the electronic and steric properties of the palladium center.[4][5] The evolution of these reactions has been largely driven by the rational design of ancillary ligands.[6] In this context, bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands," have emerged as a dominant class, significantly expanding the scope and utility of cross-coupling chemistry.[2][5][7]

This guide focuses on a particularly effective and unique member of this family: AlPhos. We will delve into the specific steric attributes of this compound and elucidate how these features translate into enhanced catalytic performance, particularly in challenging transformations like the Buchwald-Hartwig amination and fluorination reactions.

The this compound Ligand: Structure and Intrinsic Properties

This compound is a biaryl monophosphine ligand characterized by its significant steric bulk.[2][8] Its structure features a di-adamantylphosphino group on one phenyl ring and a heavily substituted fluorenyl group on the other. This unique architecture imparts a combination of extreme bulk and electron-donating character, which are crucial for its catalytic efficacy.

The adamantyl groups are particularly noteworthy.[6][9] These rigid, cage-like hydrocarbon moieties provide a massive steric shield around the phosphorus atom. Unlike more flexible alkyl groups, the adamantyl substituents are conformationally locked, leading to a well-defined and persistent steric environment. This rigidity is key to preventing ligand decomposition pathways, such as cyclometalation and P-C bond scission, which can plague less robust phosphines.[10][11]

The electron-rich nature of this compound, a common feature of dialkylbiaryl phosphines, enhances the rate of oxidative addition, a critical step in the catalytic cycle.[4][5] This electronic property, combined with its steric profile, makes this compound a powerful ligand for activating even challenging substrates like aryl chlorides.[10][12]

The Core of Catalysis: Steric Hindrance Effects of this compound

The profound impact of this compound on catalytic reactions stems directly from its pronounced steric hindrance. This bulkiness influences several key steps of the catalytic cycle, ultimately leading to higher yields, faster reaction rates, and broader substrate scope.

Promoting Reductive Elimination

One of the most significant consequences of the steric bulk of this compound is the acceleration of the reductive elimination step. This is the final, product-forming step in many cross-coupling cycles, where the newly formed C-C or C-heteroatom bond is released from the palladium center. The sterically demanding environment created by this compound around the metal center destabilizes the palladium(II) intermediate, thus promoting the reductive elimination to the more stable, less sterically encumbered palladium(0) species. This is particularly crucial for challenging transformations where reductive elimination can be the rate-limiting step.

Stabilizing Monoligated Palladium(0) Species

The steric bulk of this compound also plays a crucial role in stabilizing the active monoligated LPd(0) catalytic species.[13] In the catalytic cycle, it is often a single phosphine ligand coordinated to the palladium(0) center that is the most reactive species. The large size of this compound disfavors the formation of bis-ligated species, thereby maintaining a higher concentration of the highly active monoligated complex.

Preventing Catalyst Deactivation

As mentioned earlier, the rigid adamantyl groups are highly resistant to common catalyst deactivation pathways.[10][11] The C-H bonds of the adamantyl cage are less susceptible to oxidative addition, a process that can lead to catalyst decomposition. This inherent stability translates to longer catalyst lifetimes and higher turnover numbers, making this compound a robust ligand for demanding applications.

Applications in Challenging Cross-Coupling Reactions

The unique steric and electronic properties of this compound have made it the ligand of choice for a variety of challenging cross-coupling reactions.

Buchwald-Hartwig Amination

This compound has demonstrated exceptional performance in the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[8][14] Its ability to promote the coupling of a wide range of aryl halides and triflates with various amines, including sterically hindered substrates, is a testament to its efficacy.[14] Notably, an this compound-supported palladium catalyst has been shown to be effective for amination reactions using the soluble organic base DBU, which can be advantageous for large-scale applications.[9]

Palladium-Catalyzed Fluorination

A significant breakthrough enabled by this compound is the development of a mild and regioselective palladium-catalyzed fluorination of aryl triflates and bromides.[2][15] This transformation was historically challenging due to the difficult C-F reductive elimination. The steric pressure exerted by this compound facilitates this crucial step, allowing the reaction to proceed at or near room temperature with high regioselectivity, minimizing the formation of undesired isomers.[15]

C-S Cross-Coupling Reactions

This compound has also been successfully employed in the preparation of aryl thioethers through C-S cross-coupling reactions of thiols with aromatic electrophiles.[8] This further highlights the versatility of this ligand in facilitating the formation of various carbon-heteroatom bonds.

Experimental Protocols: A Practical Guide

The following is a representative, step-by-step methodology for a Buchwald-Hartwig amination reaction using an this compound-based precatalyst. This protocol is intended as a starting point, and optimization may be necessary for specific substrates.

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

-

[(this compound)Pd]₂COD precatalyst (0.01 mmol, 1 mol% Pd)

-

Toluene (or other suitable anhydrous solvent), 2 mL

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, sodium tert-butoxide, and the [(this compound)Pd]₂COD precatalyst.

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the anhydrous toluene via syringe.

-

Add the amine via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

-

Stir the reaction mixture for the specified time (monitor by TLC or GC/LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.

-

Anhydrous Solvent: Water can react with the strong base (sodium tert-butoxide) and can also interfere with the catalytic cycle. The use of an anhydrous solvent is therefore essential.

-

Strong Base: The base is required to deprotonate the amine, generating the more nucleophilic amide which then participates in the catalytic cycle. Sodium tert-butoxide is a commonly used strong, non-nucleophilic base for these reactions.

-

Precatalyst: The use of a well-defined precatalyst like [(this compound)Pd]₂COD ensures the efficient and reproducible generation of the active LPd(0) species in situ.[15]

Data Presentation: Comparative Performance

The choice of ligand can have a dramatic impact on the outcome of a cross-coupling reaction. The following table provides a conceptual comparison of this compound with other common Buchwald-type ligands in a challenging Buchwald-Hartwig amination reaction.

| Ligand | Steric Bulk | Electron Donating Ability | Typical Performance in Challenging Aminations |

| This compound | Very High | High | Excellent yields, broad substrate scope, effective for hindered substrates. |

| XPhos | High | High | Generally high-performing, versatile ligand.[12][16] |

| SPhos | Moderate | High | Effective for many transformations, may be less suitable for extremely hindered couplings.[3] |

| tBuXPhos | Very High | Very High | An air-stable, electron-rich ligand effective in C-O and C-N bond formation.[17][18][19] |

Visualizing the Catalytic Cycle and Workflow

To better understand the role of this compound in catalysis, a visual representation of the Buchwald-Hartwig amination cycle is provided below.

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

The following diagram illustrates a typical experimental workflow for screening and optimizing a cross-coupling reaction.

Caption: General Workflow for Cross-Coupling Reaction Optimization.

Conclusion

The this compound ligand represents a significant advancement in the design of ancillary ligands for palladium-catalyzed cross-coupling reactions. Its exceptional steric bulk, conferred by the rigid adamantyl and fluorenyl frameworks, provides a unique combination of reactivity and stability. By promoting crucial steps like reductive elimination and preventing catalyst decomposition, this compound enables challenging transformations that were previously difficult to achieve. This guide has provided an in-depth look at the structural features, steric effects, and practical applications of this compound, offering researchers and drug development professionals a valuable resource for harnessing its power in their synthetic endeavors.

References

-

Adamantyl-Containing Ligands for Challenging Cross-Coupling Reactions. Technology Networks. [Link]

-

New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis. Princeton University. (2016). [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]

-

Well-defined nickel and palladium precatalysts for cross-coupling. PMC. [Link]

-

Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity. Princeton University. (2017). [Link]

-

Ligand design for cross-couplings: phosphines. YouTube. (2024). [Link]

-

Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

-

Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. (2011). [Link]

-

XPhos. Wikipedia. [Link]

-

Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ResearchGate. [Link]

-

Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. ResearchGate. (2025). [Link]

-

Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. PMC. (2025). [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025). [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation. DSpace@MIT. [Link]

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC. (2017). [Link]

-

This compound. Cenmed Enterprises. [Link]

-

Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. ResearchGate. (2025). [Link]

-

Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ChemRxiv. [Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. (2020). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. go.technologynetworks.com [go.technologynetworks.com]

- 7. Buchwald Phosphine Ligands [merckmillipore.com]

- 8. cenmed.com [cenmed.com]

- 9. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]

- 10. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]

- 11. Verification Required - Princeton University Library [oar.princeton.edu]

- 12. XPhos - Wikipedia [en.wikipedia.org]

- 13. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 15. This compound and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination [merckmillipore.com]

- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 17. alfachemic.com [alfachemic.com]

- 18. 2-DI-TERT-BUTYLPHOSPHINO-2',4',6'-TRIISOPROPYLBIPHENYL | 564483-19-8 [chemicalbook.com]

- 19. 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | 564483-19-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

AlPhos: A Powerful Ligand for Palladium-Catalyzed Cross-Coupling in Modern Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of Cross-Coupling and the Quest for Ideal Ligands

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions are fundamental to the construction of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6][7] The success of these transformations hinges on the nature of the ligand bound to the palladium center, which plays a crucial role in modulating the catalyst's reactivity, stability, and substrate scope.[8][9]

Historically, early generation phosphine ligands often required harsh reaction conditions and were limited in their ability to couple challenging substrates, such as aryl chlorides.[10] This spurred the development of more sophisticated ligands, among which the dialkylbiaryl phosphines, often referred to as "Buchwald ligands," have emerged as a dominant class.[10] These ligands are characterized by their steric bulk and electron-rich nature, which facilitate the key steps of the catalytic cycle.[8][10] Within this family, AlPhos has distinguished itself as a particularly effective and versatile ligand, enabling a range of challenging and previously inaccessible cross-coupling reactions.[10][11]

This technical guide provides an in-depth exploration of the this compound ligand, from its structural attributes and mechanistic implications to its practical applications and experimental protocols.

The this compound Ligand: Structure and Mechanistic Advantages

This compound is a biaryl monophosphine ligand with a unique architecture that imparts exceptional catalytic activity.[11][12] Its structure features a bulky, electron-rich phosphine group attached to a biphenyl backbone. This design confers several key advantages that enhance the efficiency of palladium-catalyzed cross-coupling reactions.

The steric bulk of the di-tert-butylphosphine group promotes the formation of monoligated palladium(0) species, which are highly reactive in the crucial oxidative addition step of the catalytic cycle.[13] This step, where the palladium catalyst inserts into the carbon-halide bond of the electrophile, is often the rate-limiting step of the reaction.[9][14] The electron-donating nature of the ligand further accelerates this process by increasing the electron density on the palladium center.[9][15]

Furthermore, the biphenyl scaffold of this compound contributes to the stability of the catalytic species and facilitates the reductive elimination step, where the new carbon-carbon or carbon-heteroatom bond is formed and the product is released.[16]

The Catalytic Cycle in Focus

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[13][14][17] The this compound ligand plays a critical role in optimizing each of these stages.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Applications of this compound in Cross-Coupling Chemistry

The unique properties of the this compound ligand have enabled its successful application in a wide array of palladium-catalyzed cross-coupling reactions, often providing superior results compared to other ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides or triflates, is one of the most widely used cross-coupling reactions.[1][14][17] this compound-ligated palladium catalysts have demonstrated high efficiency in this transformation, particularly for coupling challenging substrates such as heteroaryl chlorides and sterically hindered partners. The air-stable nature of the this compound catalyst system and the ability to perform reactions in aqueous solutions are significant advantages for process chemistry.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of anilines and other nitrogen-containing compounds prevalent in pharmaceuticals.[8][18] this compound has proven to be an exceptional ligand for this reaction, facilitating the coupling of a broad range of amines and aryl halides, including challenging combinations.[10][11] Notably, this compound enables the use of weaker bases, which is beneficial for substrates that are sensitive to harsh reaction conditions.[19]

Other Important Cross-Coupling Reactions

Beyond these two cornerstone reactions, this compound has been successfully employed in a variety of other important palladium-catalyzed cross-couplings, including:

-

Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][20][21][22]

-

Negishi Coupling: Coupling of organozinc compounds with organic halides or triflates.[23][24][25]

-

Heck Reaction: The reaction of an unsaturated halide with an alkene.[12]

-

C-S Cross-Coupling: Formation of aryl thioethers from thiols and aromatic electrophiles.[10][12]

-

Fluorination of Aryl Triflates: A challenging transformation for which this compound has shown remarkable efficacy, allowing for regioselective C-F bond formation at room temperature.[26]

The versatility of this compound across these diverse transformations underscores its significance as a "go-to" ligand for many challenging cross-coupling problems.

Practical Guide: Experimental Protocol for a Typical this compound-Palladium Catalyzed Cross-Coupling Reaction

The following protocol provides a general guideline for performing a Suzuki-Miyaura coupling using an this compound-based palladium precatalyst. It is crucial to note that optimal conditions may vary depending on the specific substrates and should be determined through careful optimization.

Reagents and Equipment

-

Palladium precatalyst (e.g., [(AlPhosPd)₂·COD])

-

This compound ligand (if not using a precatalyst)

-

Aryl or heteroaryl halide

-

Boronic acid or boronic ester

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, THF, often with water as a co-solvent)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Caption: A typical experimental workflow for this compound-palladium catalyzed cross-coupling.

Detailed Steps:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (typically 1-2 mol%) and the base (typically 2-3 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), and the degassed solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (often ranging from room temperature to 100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

This compound in Drug Discovery and Development

The ability of this compound-based catalysts to efficiently construct complex molecular architectures has made them invaluable in the field of drug discovery and development.[27] Many biologically active compounds and drug candidates contain biaryl or heteroaryl-amine moieties that can be readily synthesized using this compound-mediated cross-coupling reactions. The mild reaction conditions and broad functional group tolerance associated with this compound catalysis allow for its application in late-stage functionalization, a key strategy in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies.[8]

The efficiency of this compound at low catalyst loadings is also a significant advantage in process chemistry, as it minimizes the cost and the amount of residual palladium in the final active pharmaceutical ingredient (API), which is a critical regulatory consideration.[2]

Conclusion

This compound has firmly established itself as a premier ligand for a wide range of palladium-catalyzed cross-coupling reactions. Its unique structural features, which translate into high catalytic activity, broad substrate scope, and operational simplicity, have made it an indispensable tool for synthetic chemists in both academic and industrial settings. As the demand for more efficient and sustainable synthetic methodologies continues to grow, the importance of powerful and versatile ligands like this compound in enabling the synthesis of complex and valuable molecules will only increase.

References

-

This compound. Cenmed Enterprises. [Link]

-

This compound 1805783-60-1. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. [Link]

-

Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

-

Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. [Link]

-

Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines. ACS Publications. [Link]

-

Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. [Link]

-

Negishi coupling. Wikipedia. [Link]

-

Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ChemRxiv. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]

-

Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions. PMC. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. The University of Bath's research portal. [Link]

-

Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. PMC. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Negishi Coupling. OpenOChem Learn. [Link]

-

Palladium-catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

-

Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. [Link]

-

The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Request PDF. [Link]

-

Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ChemRxiv. [Link]

-

The development of cage phosphine 'Dthis compound' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. Chemical Science (RSC Publishing). [Link]

-

AlphaFold, allosteric, and orthosteric drug discovery: Ways forward. PMC - NIH. [Link]

-

Novel technique creates complex synthetic drug molecules. [Link]

-

How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]

-

New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

-

Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. [Link]

-

How can researchers quickly access complex molecules for drug discovery?. Penn State. [Link]

Sources

- 1. Lab Reporter [fishersci.se]

- 2. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psu.edu [psu.edu]

- 8. jmcct.com [jmcct.com]

- 9. thermofishersci.in [thermofishersci.in]

- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 11. cenmed.com [cenmed.com]

- 12. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Negishi coupling - Wikipedia [en.wikipedia.org]

- 24. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 25. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 26. merckmillipore.com [merckmillipore.com]

- 27. AlphaFold, allosteric, and orthosteric drug discovery: Ways forward - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: AlPhos-Catalyzed Homogeneous Buchwald-Hartwig Amination

Introduction and Mechanistic Rationale

The Buchwald-Hartwig amination is a foundational transformation in pharmaceutical development for constructing C–N bonds. Historically, this reaction has relied on strong, insoluble inorganic bases (e.g., NaOtBu), which severely limit functional group tolerance and complicate continuous-flow manufacturing due to the precipitation of insoluble halide salts[1].

The integration of soluble organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), presents a highly desirable homogeneous alternative. However, the use of DBU introduces a significant mechanistic challenge: DBU is a strong Lewis base that tightly coordinates to the Pd(II) oxidative addition (OA) complex. This forms a highly stable, off-cycle resting state that effectively poisons the catalyst, preventing the amine substrate from binding and halting the catalytic cycle[2].

The AlPhos Solution: Steric Exclusion

To overcome catalyst deactivation by organic bases, the Buchwald group developed This compound , a highly sterically demanding biaryl monophosphine ligand originally designed for challenging Pd-catalyzed fluorinations[3][4]. This compound features a bulky diadamantylphosphino group and a highly substituted tetrafluorobutylphenyl backbone.

Causality of Design: The extreme steric bulk of the this compound ligand physically blocks the bulky DBU molecule from coordinating to the Pd(II) center. Because primary and secondary amines are less sterically demanding than DBU, they can successfully bypass the steric shield of this compound to coordinate with the Pd(II) complex. Once the amine is bound, DBU acts purely as a Brønsted base in the outer sphere, facilitating the key deprotonation step required before reductive elimination[2].

Figure 1: Catalytic cycle of this compound-mediated Buchwald-Hartwig amination utilizing DBU.

Kinetic Control via Syringe Pump Addition

While this compound provides a structural barrier to DBU binding, weakly binding amines (e.g., indoline or electron-deficient anilines) can still struggle to outcompete DBU for the Pd(II) vacant site if the base is present in high concentrations[5].

To create a self-validating, fail-safe system, this protocol utilizes a syringe-pump addition of DBU. By adding the base at a slow, controlled rate (e.g., 0.167 mmol/h), the steady-state concentration of DBU in the reaction mixture remains negligible. This kinetic control ensures that the equilibrium heavily favors the formation of the productive aniline-bound OA complex rather than the DBU-bound resting state, leading to near-quantitative yields[5].

Quantitative Impact of Base Addition Rate

The table below summarizes the dramatic effect of DBU concentration on the coupling of p-tolyl triflate with indoline using the this compound catalyst system.

| Reaction Condition | Base | Addition Method | Concentration Profile | Isolated Yield (%) |

| Standard Batch | DBU (2.0 eq) | All at once (Bolus) | High initial [DBU] | 10% |

| Kinetic Control | DBU (2.0 eq) | Syringe Pump (12 h) | Low steady-state [DBU] | >99% |

Data synthesized from mechanistic investigations of weakly binding amines[5].

Experimental Protocol: Homogeneous Amination

Objective: Mild, room-temperature to 60 °C coupling of aryl triflates/halides with weakly binding amines using DBU as a soluble base.

Required Materials

-

Electrophile: Aryl triflate or aryl bromide (0.50 mmol)

-

Nucleophile: Primary or secondary amine (0.60 mmol, 1.2 equiv)

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 2.0 equiv)

-

Precatalyst: COD(this compound-Pd)₂ (2.5 µmol, 1.0 mol% Pd)[3]

-

Solvent: Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

-

Equipment: Schlenk flask, programmable syringe pump, gas-tight Hamilton syringe.

Step-by-Step Procedure

-

Preparation of the Reaction Vessel: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with the COD(this compound-Pd)₂ precatalyst (2.5 µmol). Note: The this compound Pd(0) precatalyst is highly active but stable enough to retain activity even if briefly exposed to air[3].

-

Substrate Addition: Add the aryl triflate (0.50 mmol) and the amine nucleophile (0.60 mmol) to the flask. If either substrate is a liquid, it can be added outside the glovebox via a microsyringe under positive nitrogen pressure.

-

Solvent Addition: Dissolve the solid mixture in 1.0 mL of anhydrous 2-MeTHF to achieve an initial substrate concentration of 0.5 M. Seal the flask with a rubber septum and remove it from the glovebox.

-

Temperature Equilibration: Place the reaction flask in a pre-heated oil bath set to 60 °C (or room temperature for highly activated substrates) and allow it to equilibrate for 5 minutes with vigorous magnetic stirring.

-

Kinetic Base Addition (Critical Step): Load a gas-tight Hamilton syringe with neat DBU (1.0 mmol, ~149 µL). Mount the syringe onto a programmable syringe pump. Insert the needle through the septum and add the DBU to the stirring reaction mixture at a continuous rate of 0.167 mmol/h (approx. 25 µL/h) over a 12-hour period. Scientific Insight: This slow addition is the core driver of the reaction's success, preventing the DBU from overwhelming the Pd(II) center and allowing the weakly nucleophilic amine to bind[5].

-

Reaction Completion: Once the syringe pump addition is complete, allow the reaction to stir for an additional 1 hour to ensure full conversion of any remaining intermediates. Monitor reaction completion via GC-MS or TLC.

-

Workup and Isolation: Cool the mixture to room temperature. Dilute the homogeneous solution with ethyl acetate (5 mL) and wash with deionized water (3 x 5 mL) to extract the highly water-soluble DBU·HOTf (or DBU·HBr) byproduct salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the target amine via standard flash column chromatography.

References

- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.Journal of Organic Chemistry / PMC.

- Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.ACS Publications.

- A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides.Journal of the American Chemical Society.

- This compound and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination.Merck Millipore.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.Semantic Scholar.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: AlPhos-Mediated C-N Bond Formation for Advanced Synthesis

Introduction: Overcoming a Fundamental Challenge in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries where arylamine moieties are prevalent in a vast number of bioactive molecules.[1] The Palla-catalyzed Buchwald-Hartwig amination has become the preeminent method for forging these connections, offering a powerful tool for late-stage functionalization and library synthesis.[2][3] However, the evolution of this reaction has been driven by the need to overcome significant practical hurdles. Historically, the reaction has been plagued by a reliance on strong, poorly soluble inorganic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[4] These heterogeneous systems often lead to challenges in scalability and reproducibility, and their high basicity limits the reaction's tolerance for sensitive functional groups.[4][5]

This guide details the application of AlPhos , a state-of-the-art dialkylbiaryl monophosphine ligand, which represents a paradigm shift in C-N cross-coupling technology.[6][7] The this compound-palladium catalytic system uniquely facilitates a broad range of C-N coupling reactions using weak, soluble organic bases, most notably 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][8][9] This innovation not only circumvents the issues of insoluble bases but also displays extraordinary tolerance for base-sensitive functional groups, enabling transformations previously considered intractable.[4][5]

The this compound Advantage: Mechanistic Rationale and Causality

The efficacy of the this compound ligand stems from its unique structural and electronic properties. As a bulky, electron-rich biaryl monophosphine, it promotes the formation of the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[10][11]

The most significant advantage of this compound is its ability to enable the use of soluble organic amines as bases. Mechanistic studies have revealed that the cationic palladium center of the amine-bound oxidative addition complex significantly acidifies the N-H proton, allowing for deprotonation by a weak base like DBU.[4] This creates a homogeneous reaction environment that is highly desirable for process chemistry and large-scale synthesis.

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The use of an this compound-supported precatalyst ensures the efficient and reliable generation of the active L-Pd(0) species, initiating the cycle.[5][6]

-

Oxidative Addition : The active (this compound)Pd(0) complex undergoes oxidative addition with the aryl (pseudo)halide (Ar-X) to form a Pd(II) intermediate.[5][11]

-

Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Aided by the Lewis acidity of the palladium, the weak base (DBU) deprotonates the coordinated amine to form a palladium-amido complex.[4][5]

-

Reductive Elimination : The final C-N bond is formed through reductive elimination, releasing the desired arylamine product and regenerating the (this compound)Pd(0) catalyst for the next cycle.[2][11]

Caption: Figure 1: Catalytic cycle for this compound-mediated C-N coupling.

The Unique Role of DBU: A Mechanistic Insight

Kinetic investigations into the this compound/DBU system have shown that the catalyst resting state is often the DBU-bound oxidative addition complex.[12][13] The turnover-limiting step is the displacement of DBU by the amine nucleophile.[12] This finding is critical, as it implies that a high concentration of DBU can be inhibitory, a key consideration that informs the optimized protocols for challenging substrates described below.

Experimental Protocols

The following protocols are designed to be robust and reproducible. The use of air-stable this compound precatalysts, such as [(AlPhosPd)₂•COD] or this compound G6, simplifies reaction setup and improves consistency.[14]

General Experimental Workflow

The setup for these reactions requires standard techniques to maintain an inert atmosphere, which is crucial for catalyst longevity and performance.[15][16]

Caption: Figure 2: General experimental workflow for C-N coupling.

Protocol 1: General C-N Coupling of an Aryl Triflate with a Primary Amine

This protocol is suitable for a wide range of primary amines and amides with various (hetero)aryl electrophiles.[5]

Reagents & Materials

| Reagent | Amount (mmol) | Equivalents | Purpose |

| Aryl Triflate | 0.50 | 1.0 | Electrophile |

| Primary Amine | 0.60 | 1.2 | Nucleophile |

| [(AlPhosPd)₂•COD] | 0.0025 | 0.01 (1 mol% Pd) | Precatalyst |

| DBU | 1.0 | 2.0 | Soluble Base |

| 2-Methyl-THF | 0.5 mL | - | Solvent (1.0 M) |

Step-by-Step Procedure

-

Preparation: To an oven-dried 4 mL vial containing a magnetic stir bar, add the aryl triflate (if solid, 0.50 mmol), the primary amine (if solid, 0.60 mmol), and the [(AlPhosPd)₂•COD] precatalyst (0.0025 mmol).

-

Inerting: Seal the vial with a screw cap fitted with a PTFE septum. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle two more times.

-

Reagent Addition: Through the septum, add 2-methyltetrahydrofuran (0.5 mL), followed by the aryl triflate (if liquid, 0.50 mmol), the primary amine (if liquid, 0.60 mmol), and DBU (1.0 mmol).

-

Reaction: Place the vial in a pre-heated aluminum block at 80 °C and stir for 16 hours.

-

Monitoring: After the allotted time, cool the reaction to room temperature. A small aliquot may be taken, diluted with an appropriate solvent, and analyzed by TLC or LC-MS to confirm reaction completion.

-

Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short plug of Celite, washing the plug with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the desired arylamine product.

Protocol 2: Optimized Coupling for Weakly Binding Nucleophiles (e.g., Secondary Aryl Amines)

For challenging substrates like secondary amines, where excess DBU can be inhibitory, a slow addition of the base is crucial for achieving high yields.[13][17]

Reagents & Materials

| Reagent | Amount (mmol) | Equivalents | Purpose |

| Aryl Triflate | 0.50 | 1.0 | Electrophile |

| Secondary Amine | 0.60 | 1.2 | Nucleophile |

| [(AlPhosPd)₂•COD] | 0.0025 | 0.01 (1 mol% Pd) | Precatalyst |

| DBU | 1.0 | 2.0 | Soluble Base |

| 2-Methyl-THF | 0.5 mL | - | Solvent (1.0 M) |

Step-by-Step Procedure

-

Preparation: To an oven-dried vial, add the aryl triflate (0.50 mmol), secondary amine (0.60 mmol), and [(AlPhosPd)₂•COD] precatalyst (0.0025 mmol).

-

Inerting: Seal and purge the vial with an inert atmosphere as described in Protocol 1.

-

Initial Reagent Addition: Add 2-methyltetrahydrofuran (0.5 mL).

-

Slow Base Addition: In a separate vial, prepare a solution of DBU (1.0 mmol) in anhydrous 2-methyltetrahydrofuran (e.g., 1.0 mL). Draw this solution into a syringe and place it on a syringe pump.

-

Reaction: Place the reaction vial in a pre-heated block (e.g., 60-80 °C). Begin stirring and add the DBU solution via the syringe pump over a period of 12 hours (addition rate ≈ 0.083 mL/h).[17]

-

Completion & Workup: After the addition is complete, stir for an additional 1-4 hours. Workup and purification follow the same procedure as outlined in Protocol 1.

Causality: The slow addition of DBU maintains a low, steady-state concentration of the base. This minimizes the formation of the inhibitory DBU-bound catalyst resting state, allowing the weakly-binding amine nucleophile to compete effectively for coordination to the palladium center, thereby promoting the productive catalytic cycle.[13][17]

Performance Data & Substrate Scope

The this compound/DBU system demonstrates remarkable versatility. It is highly effective for coupling a wide array of amines and amides with various (hetero)aryl electrophiles, including those bearing base-sensitive functional groups.

| Entry | Electrophile | Nucleophile | Base | Conditions | Yield (%) | Notes |

| 1 | 4-Tolyl triflate | 4-Fluoroaniline | DBU | THF, RT | >95% | Demonstrates high reactivity at room temperature.[4][12] |

| 2 | 4-(t-Butyl)bromobenzene | Primary Amide | DBU | MTBE, 80 °C | 94% | Effective for coupling of primary amides.[5] |

| 3 | 1-Bromo-4-vinylbenzene | Aniline | DBU | MTBE, 80 °C | 96% | Tolerates sensitive vinyl group.[5] |

| 4 | 1-Chloro-4-nitrobenzene | Morpholine | DBU | MTBE, 80 °C | 95% | Couples electron-deficient aryl chlorides.[5] |

| 5 | 2-Bromopyridine | 2-Aminooxazole | DBU | MTBE, 80 °C | 92% | Excellent for challenging heteroaryl amines.[5] |

| 6 | 4-Bromobenzyl chloride | Aniline | DBU | MTBE, RT | 93% | Tolerates primary alkyl chloride without elimination.[4] |

| 7 | Phenyl triflate | Indoline | DBU (slow add) | 2-MeTHF, 60 °C | 99% | Slow addition enables coupling of secondary aryl amines.[13][17] |

Troubleshooting Guide

While robust, organometallic reactions can sometimes present challenges. Below are common issues and potential solutions.

| Observation | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | • Impure or wet reagents/solvent.• Ineffective inert atmosphere.• Deactivated catalyst. | • Use freshly distilled/anhydrous solvent.• Ensure reagents are pure.• Improve inerting technique (glovebox if necessary).• Use a fresh bottle of precatalyst. |

| Hydrodehalogenation Side Product | • Presence of water.• Catalyst decomposition pathway. | • Rigorously dry all reagents and solvent.• Screen a different solvent or slightly lower temperature. |

| Low Yield with Secondary Amines | • Catalyst inhibition by excess base. | • Implement the slow addition protocol for the base (Protocol 2).• Screen an alternative soluble base like MTBD.[13] |

| Reaction Stalls | • Catalyst deactivation.• Inhibitory product or byproduct formation. | • Increase catalyst loading slightly (e.g., to 1.5-2.0 mol%).• Consider a different solvent to improve solubility of all species.[18] |

Conclusion

The this compound ligand has fundamentally advanced the field of C-N cross-coupling. By enabling the use of a common, soluble, and weak organic base, it provides a homogeneous, highly functional-group-tolerant, and scalable protocol for the synthesis of arylamines. The mechanistic understanding of this system, particularly the role of the base, allows for the rational optimization of conditions for even the most challenging substrates. For researchers in drug discovery and process development, the this compound catalytic system represents a reliable, versatile, and user-friendly tool for the construction of critical C-N bonds.

References

-

Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725. Available at: [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

-

Ingoglia, B. J., & Buchwald, S. L. (2019). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Accounts of Chemical Research, 52(10), 2936-2949. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Yang, Z., & Grimme, S. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(47), 10899–10907. Available at: [Link]

-

Grokipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Scientific Laboratory Supplies. This compound Product Page. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

-

Wikipedia. Dialkylbiaryl phosphine ligands. Available at: [Link]

-

Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ChemRxiv. Available at: [Link]

-

Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3560–3566. Available at: [Link]

-

White, N. A., et al. (2019). Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines. Organic Process Research & Development, 23(7), 1464–1470. Available at: [Link]

-

Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. Available at: [Link]

-

Dynamic Synthesis. Cross-Coupling Reactions Guide. Available at: [Link]

-

Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 1805783-60-1 [sigmaaldrich.com]

- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 8. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination [merckmillipore.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

- 17. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Application Note: AlPhos-Enabled Regioselective Palladium-Catalyzed Synthesis of Aryl Fluorides

Executive Summary

The preparation of fluorine-containing aromatic compounds is a critical operation in pharmaceutical and agrochemical drug development. Historically, palladium-catalyzed nucleophilic fluorination has been severely limited by the high activation energy required for C–F reductive elimination. This energetic barrier necessitated high reaction temperatures, which inadvertently activated parasitic mechanistic pathways (such as Pd-benzyne intermediate formation), leading to complex mixtures of regioisomeric aryl fluorides[1].

The development of the AlPhos ligand (a biaryl monophosphine) by the Buchwald group represents a paradigm shift in cross-coupling chemistry[1]. By strategically destabilizing the ground state of the palladium intermediate, this compound enables C–F bond formation at room temperature[2]. This application note details the mechanistic causality behind this compound, provides a comparative data analysis, and outlines a self-validating protocol for the regioselective synthesis of aryl fluorides.

Mechanistic Rationale: Overcoming the C–F Elimination Barrier

In standard Pd-catalyzed cross-coupling, reductive elimination from a Pd(II) center to form a carbon-heteroatom bond is typically facile. However, the high electronegativity of fluorine results in strong Pd–F bonds and stable [LPd(II)F]2 dimers, making the C–F reductive elimination the rate-limiting bottleneck[1].

Older ligand systems (e.g., t-BuXPhos) required heating to >100 °C to force this elimination. At these elevated temperatures, the basicity of the reaction mixture promotes the abstraction of an ortho-proton from the aryl ring, forming a symmetrical Pd-benzyne intermediate . Subsequent nucleophilic attack by fluoride on this intermediate yields a mixture of regioisomers, destroying the synthetic utility of the reaction[3].

The this compound Advantage (Causality of Ligand Design)

This compound solves this through precise electronic and steric tuning:

-

Ground-State Destabilization : Previous ligands (like L2) possessed structural features that allowed stabilizing intramolecular CH···F interactions between the ligand and the fluoride bound to the Pd(II) center. This compound lacks this interaction. By destabilizing the [LPd(Ar)F] ground state, the relative free energy barrier (ΔG‡) to reach the reductive elimination transition state is lowered by approximately 0.7 kcal/mol[1].

-

Room-Temperature Reactivity : Because the activation barrier is lowered, the reaction proceeds smoothly at 25 °C. At this temperature, the high-energy Pd-benzyne pathway is kinetically inaccessible, resulting in perfect regioselectivity (>100:1)[1].

Logical framework of this compound ligand design addressing C-F elimination barriers.

Quantitative Performance Comparison

The structural modifications in this compound translate directly to superior reaction metrics. The table below summarizes the performance of various ligand systems in the model fluorination of 4-n-butylphenyl triflate[1],[4].

| Ligand System | Operating Temperature | Target vs. Isomer Ratio | Typical Yield | Dominant Mechanistic Pathway |

| t-BuXPhos | 110 °C | ~ 3:1 | < 50% | Pd-Benzyne (High Energy) |

| L2 (Non-fluorinated) | 80 °C | ~ 15:1 | 75% | Mixed / Direct |

| This compound (L1) | 25 °C (RT) | > 100:1 | > 85% | Direct Concerted C-F Formation |

Catalytic Workflow

The catalytic cycle relies on the rapid oxidative addition of the aryl triflate, followed by a heterogeneous transmetalation with CsF, and concludes with the kinetically favored reductive elimination[1].

Catalytic cycle of this compound-enabled Pd-catalyzed aryl fluorination.

Experimental Protocol: Self-Validating Synthesis of Aryl Fluorides

This protocol utilizes the bench-stable [(AlPhosPd)2•COD] precatalyst[4]. Every step is engineered with specific physical and chemical causality to ensure high fidelity and reproducibility.

Materials Required

-

Aryl Triflate : 1.0 mmol (Limiting reagent)

-

CsF (Anhydrous) : 2.0 mmol (2.0 equiv)

-

[(AlPhosPd)2•COD] Precatalyst : 0.02 mmol (2 mol% Pd)

-

This compound Ligand : 0.04 mmol (4 mol%)

-

Cyclohexane (Anhydrous, Degassed) : 5.0 mL

Step-by-Step Methodology

Step 1: Glovebox Assembly (Critical Moisture Control)

-

Action : Inside a nitrogen-filled glovebox, weigh the anhydrous CsF, [(AlPhosPd)2•COD] precatalyst, and supplemental this compound ligand into an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

-

Causality : CsF is extremely hygroscopic. Even trace amounts of water will create a hydration shell around the fluoride ion, drastically reducing its nucleophilicity and completely shutting down the transmetalation step. The supplemental this compound ligand ensures the active monoligated Pd(0) species remains saturated, preventing catalyst aggregation into inactive Pd black.

Step 2: Substrate and Solvent Addition

-

Action : Add the aryl triflate (1.0 mmol) to the vial. Add 5.0 mL of anhydrous cyclohexane. Seal the vial tightly with a PTFE-lined septum cap.

-

Causality : The choice of cyclohexane is non-negotiable. Polar solvents encourage the [LPd(Ar)F] intermediate to dissociate into an ionic [LPd(Ar)]+ and F- pair. Reductive elimination strictly requires a neutral, tightly bound three-coordinate complex. Non-polar cyclohexane enforces this tight ion pairing[3].

Step 3: Heterogeneous Reaction Execution

-

Action : Remove the sealed vial from the glovebox. Stir the reaction vigorously (≥1000 rpm) at room temperature (25 °C) for 16–24 hours.

-

Causality : Because CsF is largely insoluble in cyclohexane, transmetalation occurs entirely at the solid-liquid interface. Vigorous stirring maximizes surface area and mass transfer, which is the rate-limiting physical parameter of this heterogeneous mixture.

Step 4: Self-Validation Checkpoint (19F NMR)

-

Action : In a fume hood, briefly open the vial and add 1.0 mmol of fluorobenzene (internal standard). Extract a 50 µL aliquot, dilute it in 0.5 mL of CDCl3, and acquire a crude 19F NMR spectrum.

-

Causality : This creates a self-validating workflow before committing to purification.

-

Validation 1: Integration against the fluorobenzene standard provides an accurate crude yield.

-

Validation 2: The presence of a single new fluorine resonance confirms perfect regioselectivity. If multiple peaks appear within a 2–5 ppm window, it indicates that temperature excursions occurred, triggering the unwanted Pd-benzyne pathway.

-

Step 5: Workup and Isolation

-

Action : Dilute the crude mixture with 10 mL of ethyl acetate and filter it through a short pad of Celite. Wash the pad with an additional 10 mL of ethyl acetate. Concentrate the filtrate under reduced pressure and purify via standard silica gel flash chromatography.

-

Causality : The Celite filtration effectively removes unreacted CsF, precipitated CsOTf by-products, and trace Pd black, preventing product degradation or isomerization during solvent evaporation.

References

1.[1] Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2015). "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides." Journal of the American Chemical Society, 137(41), 13433-13438. 1 2.[4] Sigma-Aldrich. "this compound and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination." Technology Spotlights. 4 3.[3] Pliego, J. R., et al. (2024). "Mechanism of the palladium-catalyzed aromatic fluorination with the this compound ligand and the formation of regioisomers." ResearchGate. 3

Sources